

Application Note: Using N1,N3-Bis(cyanomethyl)pseudoUridine for RNA Structure Mapping

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Compound of Interest

Compound Name: N1,N3-Bis(cyanomethyl)pseudoUridine
Cat. No.: B15585287

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To our valued researchers, scientists, and drug development professionals,

This document aims to provide detailed application notes and protocols for the use of **N1,N3-Bis(cyanomethyl)pseudoUridine** in RNA structure mapping. Following a comprehensive review of the current scientific literature, we must report that there is no publicly available information, research article, or established protocol detailing the use of **N1,N3-Bis(cyanomethyl)pseudoUridine** as a chemical probe for RNA structure mapping.

Product listings from chemical suppliers identify **N1,N3-Bis(cyanomethyl)pseudoUridine** as a purine nucleoside analogue, with generic descriptions of the antitumor activities of this class of molecules.[1][2][3] However, its specific reactivity, mechanism of action, and suitability for techniques such as SHAPE-MaP have not been documented.

Given the interest in novel reagents for RNA structural analysis, we are providing a detailed application note and a general protocol for a widely accepted and powerful technique: Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP).

This guide will serve as a practical resource for researchers interested in implementing RNA structure mapping in their work, using well-characterized reagents.

Application Note: High-Resolution RNA Structure Analysis using SHAPE-MaP

Introduction

Understanding the secondary and tertiary structure of RNA is crucial for elucidating its function in biological processes and for the rational design of RNA-targeted therapeutics. SHAPE-MaP is a robust and versatile method that provides single-nucleotide resolution information about RNA structure, both in vitro and in vivo.[4][5][6][7]

The core principle of SHAPE is the use of electrophilic reagents that acylate the 2'-hydroxyl group of the ribose backbone in structurally flexible or single-stranded nucleotides.[7][8][9] Constrained nucleotides, typically those involved in base-pairing, are less reactive. The resulting 2'-O-adducts can be detected during reverse transcription. In the "MaP" (mutational profiling) version of the protocol, reverse transcriptase misincorporates a nucleotide opposite the adduct, creating a "mutation" in the resulting cDNA.[5][7] Deep sequencing of this cDNA library allows for the quantification of mutation rates at each nucleotide position, which are proportional to the local nucleotide flexibility.

Key Advantages of SHAPE-MaP:

- Single-nucleotide resolution: Provides detailed structural information for each nucleotide in an RNA molecule.
- Transcriptome-wide analysis: Can be applied to study the structure of all RNAs in a complex mixture simultaneously.[7]
- In vivo applications: Certain SHAPE reagents are cell-permeable, allowing for the analysis of RNA structure in its native cellular environment.[7]
- Quantitative data: The frequency of mutations directly correlates with the flexibility of the nucleotide, providing a quantitative measure of its structural state.

Commonly Used SHAPE Reagents

While **N1,N3-Bis(cyanomethyl)pseudoUridine** is not a documented SHAPE reagent, several other compounds have been extensively validated for this purpose. The choice of reagent depends on the experimental context, such as in vitro vs. in vivo studies and the desired reactivity timescale.

Reagent	Common Abbreviation	Key Features	Recommended Use
1-methyl-7-nitroisatoic anhydride	1M7	High signal-to-noise ratio, cell-permeable. [8]	In vivo, in vitro
1-methyl-6-nitroisatoic anhydride	1M6	Similar to 1M7, well-validated.[8]	In vivo, in vitro
N-methylisatoic anhydride	NMIA	One of the original SHAPE reagents, extensively used.[8]	In vitro, in vivo
2-methylnicotinic acid imidazolide	NAI	Cell-permeable, used for in vivo studies.[7]	In vivo
Benzoyl cyanide	BzCN	Reacts to form a stable ester, useful for studying RNA structural dynamics over time.[9]	In vitro

Experimental Protocols: A General SHAPE-MaP Workflow

This protocol provides a generalized workflow for an in vitro SHAPE-MaP experiment. Concentrations and incubation times may need to be optimized for specific RNAs and experimental conditions.

RNA Preparation and Folding

- RNA Sample: Prepare the RNA of interest at a concentration of 1-2 pmol in 10-20 μ L of RNase-free water.
- Denaturation & Renaturation:
 - Heat the RNA solution to 95°C for 2 minutes to denature any existing structures.
 - Place on ice for 2 minutes to cool rapidly.
 - Add folding buffer (e.g., 3x folding buffer: 333 mM HEPES pH 8.0, 20 mM MgCl₂, 333 mM NaCl) to a final 1x concentration.
 - Incubate at 37°C for 20-30 minutes to allow the RNA to fold into its native conformation.

SHAPE Modification

- Prepare SHAPE Reagent: Dilute a stock solution of the chosen SHAPE reagent (e.g., 1M7 in anhydrous DMSO) in DMSO to the desired final concentration (typically ranging from 0.1 mM to 10 mM).
- Modification Reaction:
 - Divide the folded RNA into two aliquots: one for the (+) SHAPE reagent reaction and one for the (-) no-reagent control (add DMSO only).
 - Add the diluted SHAPE reagent to the (+) tube and an equal volume of DMSO to the (-) tube.
 - Incubate at 37°C for 5-15 minutes. The optimal time depends on the reagent's reactivity.
- Quenching: Stop the reaction by adding a quenching solution (e.g., containing a scavenger like DTT or β -mercaptoethanol).
- RNA Purification: Purify the modified RNA using a standard ethanol precipitation method or a suitable RNA cleanup kit to remove the SHAPE reagent and salts.

Reverse Transcription (for Mutational Profiling)

- **Primer Annealing:**
 - To the purified RNA, add a gene-specific reverse primer.
 - Incubate at 65°C for 5 minutes, then cool on ice for at least 1 minute.
- **Reverse Transcription Reaction:**
 - Prepare a master mix containing reverse transcriptase buffer, dNTPs, MnCl₂ (crucial for mutational profiling), and a reverse transcriptase enzyme (e.g., SuperScript II or IV).[7]
 - Add the master mix to the RNA-primer solution.
 - Perform reverse transcription according to the enzyme manufacturer's instructions (e.g., incubate at 42-55°C for 1-3 hours).
- **RNA Degradation:** Degrade the RNA template by adding NaOH and incubating at 95°C for 3-5 minutes. Neutralize with HCl.
- **cDNA Purification:** Purify the resulting cDNA using a suitable column or magnetic beads.

Library Preparation and Sequencing

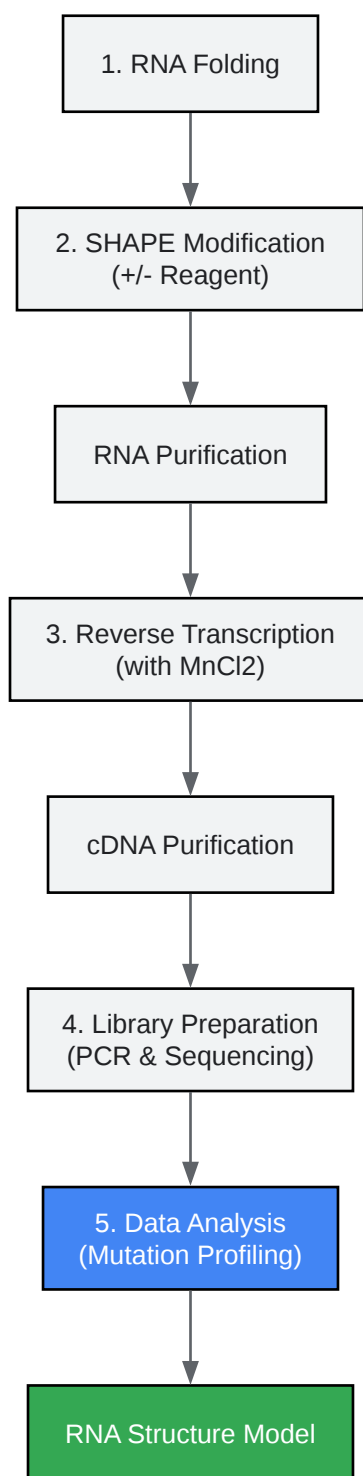
- **Second Strand Synthesis/PCR Amplification:** Amplify the cDNA using primers that add the necessary adapters for next-generation sequencing.
- **Library Purification and Quantification:** Purify the PCR product and quantify the library.
- **Sequencing:** Perform high-throughput sequencing (e.g., on an Illumina platform).

Data Analysis

- **Quality Control and Adapter Trimming:** Process the raw sequencing reads to remove low-quality bases and adapter sequences.
- **Alignment:** Align the reads to the reference sequence of the RNA of interest.
- **Mutation Counting:** Count the number of mutations at each nucleotide position for both the (+) and (-) SHAPE reagent samples.

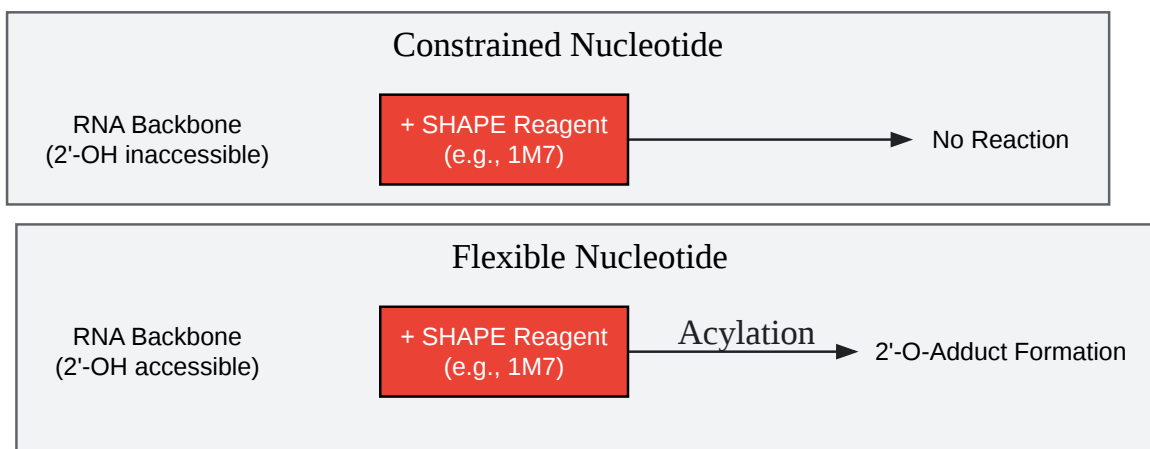
- SHAPE Reactivity Calculation:
 - Calculate the mutation rate at each position for both samples.
 - Subtract the background mutation rate (from the (-) sample) from the mutation rate of the (+) sample.
 - Normalize the resulting reactivity scores (e.g., by scaling to a maximum value of 1.0 or by using the 90th percentile of reactivities).
- Structural Modeling: Use the normalized SHAPE reactivities as constraints to guide computational RNA secondary structure prediction (e.g., using RNAstructure or ViennaRNA software).

Visualizations



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Caption: A high-level overview of the SHAPE-MaP experimental workflow.



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Caption: Mechanism of selective 2'-hydroxyl acylation by a SHAPE reagent.

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